2-Chloro-4-nitrophenyl-beta-D-cellobioside
描述
Crystallographic Analysis and Space Group Determination
The crystallographic characterization of 2-Chloro-4-nitrophenyl-β-D-cellobioside has been extensively investigated using powder X-ray diffraction techniques, revealing detailed structural information about its solid-state organization. The compound crystallizes in a specific space group configuration that has been determined through comprehensive diffraction analysis, though the exact space group parameters require further detailed investigation using single crystal diffraction methods. The crystalline structure exhibits characteristic diffraction patterns that allow for unambiguous identification and purity assessment of the compound.
Structural analysis indicates that the compound adopts a β-configuration at the glycosidic linkage, which is consistent with its enzymatic substrate properties. The cellobioside portion consists of two glucose units connected through a β-1,4-glycosidic bond, with the reducing end glucose unit linked to the 2-chloro-4-nitrophenyl moiety through a β-glycosidic linkage. The molecular geometry has been confirmed through advanced spectroscopic techniques including solid-state nuclear magnetic resonance spectroscopy and Fourier-transform infrared spectroscopy.
The crystal lattice parameters demonstrate that the compound exhibits a highly ordered three-dimensional structure with specific intermolecular interactions that contribute to its stability. The presence of multiple hydroxyl groups in the cellobioside moiety facilitates extensive hydrogen bonding networks within the crystal structure, while the nitrophenyl group contributes to π-π stacking interactions between adjacent molecules. These structural features significantly influence the compound's physical properties, including its melting point of 198-202 degrees Celsius and its solubility characteristics.
属性
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClNO13/c19-7-3-6(20(28)29)1-2-8(7)30-17-15(27)13(25)16(10(5-22)32-17)33-18-14(26)12(24)11(23)9(4-21)31-18/h1-3,9-18,21-27H,4-5H2/t9-,10-,11-,12+,13-,14-,15-,16-,17-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGBZYLCQCJGOG-KFRZSCGFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Preparation of the Phenolic Component
The synthesis begins with 2-chloro-4-nitrophenol (CNP), which is activated for glycosylation by converting its hydroxyl group into a better leaving group. This is achieved through:
Glycosidic Coupling with Cellobiose
The core step involves coupling CNP with cellobiose under Koenigs-Knorr conditions :
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Reagents : Cellobiosyl bromide (donor) and CNP (acceptor) in anhydrous dichloromethane.
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Catalysts : Silver triflate (AgOTf) or stannic chloride (SnCl₄) to promote β-selectivity.
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Reaction Conditions :
Yield : 40–55%, limited by competing hydrolysis of the glycosyl donor.
Table 1: Key Parameters for Chemical Synthesis
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Donor (cellobiosyl bromide) | 1.2 equivalents | Prevents excess |
| Catalyst (AgOTf) | 0.2 equivalents | Enhances β-selectivity |
| Reaction Time | 6–8 hours | Maximizes coupling |
Chemo-Enzymatic Synthesis Using Glycosyl Fluorides
Synthesis of Cellobiosyl Fluoride
Cellobiosyl fluoride serves as a stable glycosyl donor:
Enzymatic Transglycosylation
Cellulases (e.g., Trichoderma reesei Cel7A) catalyze the transfer of the cellobiosyl moiety to CNP:
Yield : 65–75%, superior to chemical methods due to stereochemical fidelity.
Table 2: Enzymatic vs. Chemical Synthesis
| Metric | Chemical Method | Enzymatic Method |
|---|---|---|
| Yield | 40–55% | 65–75% |
| β-Selectivity | 85–90% | >99% |
| Reaction Time | 6–8 hours | 2–4 hours |
| Byproducts | Hydrolysis products | Minimal |
Solvent-Free Mechanochemical Synthesis
Ball-Milling Approach
Emerging methods use mechanical force to activate reactants:
Limitations
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
-
NMR :
Industrial-Scale Challenges and Innovations
Hydrolysis Mitigation
化学反应分析
Types of Reactions
2-Chloro-4-nitrophenyl-beta-D-cellobioside undergoes several types of chemical reactions, including:
Hydrolysis: Catalyzed by cellulases, leading to the formation of 2-chloro-4-nitrophenol and cellobiose.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using cellulases at pH 5-7 and temperatures around 37°C.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst at room temperature.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents at elevated temperatures (50-80°C).
Major Products
Hydrolysis: 2-Chloro-4-nitrophenol and cellobiose.
Reduction: 2-Chloro-4-aminophenyl-beta-D-cellobioside.
Substitution: Corresponding substituted phenyl-beta-D-cellobiosides.
科学研究应用
2-Chloro-4-nitrophenyl-beta-D-cellobioside has diverse applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study the activity and kinetics of cellulases.
Biology: Helps in understanding the degradation of cellulose in various biological systems.
Medicine: Potential use in developing diagnostic assays for diseases involving cellulase activity.
Industry: Critical in biofuels research for optimizing the enzymatic breakdown of cellulose to produce ethanol.
作用机制
The compound acts as a substrate for cellulases, which hydrolyze the beta-glycosidic bond between the glucose units. The enzymatic action releases 2-chloro-4-nitrophenol, which can be quantitatively measured due to its chromogenic properties . This mechanism involves the binding of the substrate to the active site of the enzyme, followed by the catalytic cleavage of the glycosidic bond.
相似化合物的比较
Substituent Variations: Chloro vs. Nitro Groups
Key Compounds :
4-Nitrophenyl-β-D-Cellobioside (CAS: 3482-57-3): Lacks the chlorine substituent, featuring only a 4-nitrophenyl group. Molecular weight: ~463.4 Da (calculated: 342.3 [cellobiose] + 139.1 [4-nitrophenol] - 18 [H₂O]). Applications: General β-glucosidase assays; less sensitive than chloro derivatives due to lower molar absorptivity of 4-nitrophenol .
5-Bromo-4-Chloro-3-Indolyl-β-D-Cellobioside (CAS: 177966-52-8):
- Contains bromine and indolyl groups, enabling colorimetric (blue) or fluorogenic detection.
- Used in histochemical staining for cellulase localization .
Mechanistic Insights :
The chlorine substituent in 2-chloro-4-nitrophenyl derivatives enhances electron-withdrawing effects, stabilizing the transition state during enzymatic hydrolysis and improving substrate affinity for certain β-glucosidases .
Fluorogenic vs. Chromogenic Substrates
4-Methylumbelliferyl-β-D-Cellobioside (CAS: Not provided):
Comparison :
Chain Length Variants (DP2–DP5)
2-Chloro-4-nitrophenyl-β-D-cellobioside (DP2) is part of a homologous series with varying degrees of polymerization (DP):
Functional Differences :
- Longer chains (DP3–DP5) mimic natural cellulose substrates more accurately, aiding in endoglucanase characterization.
- DP2 substrates are preferred for exoglucanase and β-glucosidase specificity studies .
生物活性
2-Chloro-4-nitrophenyl-beta-D-cellobioside is a synthetic compound that serves as a chromogenic substrate for various glycosidases, particularly beta-D-cellobiosidase. Its unique structure, characterized by the presence of a chlorine atom and a nitro group, influences its reactivity and biological activity. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
The molecular formula of this compound is C₁₈H₂₃ClN₁O₁₃, with a molecular weight of approximately 365.38 g/mol. The compound is notable for its ability to undergo hydrolysis, producing cellobiose and 2-chloro-4-nitrophenol upon enzymatic cleavage. This reaction can be monitored spectrophotometrically, making it a valuable tool for studying enzyme kinetics.
Comparison of Related Compounds
| Compound Name | Unique Features |
|---|---|
| This compound | Chlorinated variant with potential unique reactivity |
| 2-Nitrophenyl-beta-D-cellobioside | Chromogenic substrate yielding yellow solution |
| p-Nitrophenyl-beta-D-cellobioside | Commonly used substrate without nitro at position 2 |
| 4-Nitrophenyl-beta-D-cellobioside | Different kinetic properties due to position change |
Enzymatic Hydrolysis
The primary biological activity of this compound lies in its role as a substrate for glycosidases. Research indicates that this compound can be hydrolyzed by various enzymes, including cellobiohydrolases and beta-glucosidases. The hydrolysis process is characterized by the cleavage of the aglyconic bond, leading to the release of cellobiose and 2-chloro-4-nitrophenol.
A study demonstrated that the mutant D311Y from Rhodococcus sp. exhibited increased transglycosylation efficiency when using this compound as a substrate, achieving transglycosylation yields between 68% and 93% under optimal conditions . This suggests that modifications in enzyme structure can significantly influence the substrate's hydrolysis and transglycosylation rates.
Kinetic Studies
Kinetic analyses have shown that the hydrolysis of this compound follows Michaelis-Menten kinetics. The enzyme kinetics were assessed using spectrophotometric methods to measure the release of 2-chloro-4-nitrophenol at 405 nm. The KM value for this substrate was found to be lower in certain mutant enzymes, indicating enhanced affinity compared to wild-type enzymes .
Case Studies
- Transglycosylation Enhancement : In an experiment involving the D311Y mutant enzyme from Rhodococcus sp., researchers noted that the transglycosylation/hydrolysis ratio was inverted compared to wild-type enzymes when using this compound as a substrate. This modification led to significant improvements in transglycosylation efficiency, highlighting the compound's utility in glycoside synthesis .
- Binding Dynamics : Another study investigated the binding dynamics of various glycosidases to chromogenic substrates, including this compound. The results indicated that structural differences among substrates could lead to significant variations in enzyme affinity and catalytic efficiency .
常见问题
Basic Research Questions
Q. How is 2-Chloro-4-nitrophenyl-beta-D-cellobioside synthesized, and what analytical methods validate its purity?
- Methodology : The compound is synthesized via phase-transfer catalysis, reacting hepta-acetylated glycosyl bromides with 2-chloro-4-nitrophenol in a two-phase system (e.g., chloroform/water). Post-synthesis, purity is confirmed using reversed-phase HPLC (C18 column, acetonitrile/water gradient) and H/C NMR spectroscopy to verify glycosidic linkage and substituent positions. FT-IR can confirm nitro and chloro functional groups (C-NO stretch at ~1520 cm, C-Cl at ~750 cm) .
Q. What is the role of the 2-chloro-4-nitrophenyl group in enzyme activity assays?
- Methodology : The chloro and nitro substituents enhance chromogenic properties by increasing molar absorptivity (ε ~10,000–15,000 Mcm at 400–410 nm). Upon enzymatic hydrolysis (e.g., by β-glucosidases or cellulases), the aglycone (2-chloro-4-nitrophenol) is released, enabling real-time kinetic monitoring via spectrophotometry. This design is critical for high-throughput screening of enzyme activity under varied pH/temperature conditions .
Q. How should researchers handle and store this compound to ensure stability?
- Methodology : Store lyophilized powder at –20°C in desiccated conditions to prevent hydrolysis. For aqueous solutions, use buffers (e.g., citrate-phosphate, pH 4.5–6.5) and avoid prolonged exposure to light, as nitroaryl groups may degrade under UV. Stability tests via HPLC over 24–48 hours are recommended to confirm integrity .
Advanced Research Questions
Q. How can kinetic parameters (, ) of β-glycosidases be accurately determined using this substrate?
- Methodology : Conduct continuous assays at saturating substrate concentrations (0.1–10 mM) in buffered solutions. Measure initial rates (ΔA/min) at 405 nm and calculate using Lineweaver-Burk or Michaelis-Menten nonlinear regression. Control for non-enzymatic hydrolysis by including blank reactions. Note: High nitro group electron-withdrawing effects may lower values compared to native substrates, requiring careful interpretation .
Q. What experimental strategies resolve contradictions in substrate specificity across homologous enzymes?
- Methodology : Compare hydrolysis rates of this compound with structurally related substrates (e.g., 4-nitrophenyl-β-D-cellobioside) using wild-type and mutant enzymes (e.g., active-site variants). Pair kinetic data with molecular docking (AutoDock Vina) to identify steric or electronic effects from the chloro substituent. Validate findings with ITC (isothermal titration calorimetry) to quantify binding affinities .
Q. How can researchers troubleshoot low enzymatic activity in assays using this substrate?
- Methodology :
- Step 1 : Verify substrate integrity via HPLC to rule out hydrolysis during storage.
- Step 2 : Optimize assay conditions (e.g., pH 5.0–6.0 for cellulases, 40–50°C).
- Step 3 : Include positive controls (e.g., commercial β-glucosidase) and check for inhibitors (e.g., glucose) via competitive assays.
- Step 4 : Use fluorescence-based substrates (e.g., 4-methylumbelliferyl derivatives) to confirm enzyme viability if absorbance assays fail .
Q. What advanced techniques characterize the compound’s interaction with carbohydrate-active enzymes?
- Methodology : Employ surface plasmon resonance (SPR) to measure real-time binding kinetics or X-ray crystallography to resolve enzyme-substrate complexes. For dynamic studies, use stopped-flow spectroscopy to capture transient intermediates during hydrolysis. Mass spectrometry (MALDI-TOF) can identify covalent enzyme-substrate adducts in mechanism-based inhibition studies .
Contradictions & Methodological Considerations
- Synthesis Yield Variability : Phase-transfer catalysis efficiency may vary with solvent polarity and catalyst (e.g., tetrabutylammonium bromide vs. crown ethers). Optimize by testing solvent pairs (toluene/water vs. dichloromethane/water) and monitoring reaction progress via TLC .
- Enzyme Inhibition by Byproducts : Nitrophenol derivatives can act as weak inhibitors. Pre-incubate enzymes with substrate for ≤5 minutes before measurement to minimize interference .
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